molecular formula C29H25ClN2O2 B304313 2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one

2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one

Cat. No. B304313
M. Wt: 469 g/mol
InChI Key: JMIRXXXMDIHQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is a synthetic compound that belongs to the family of quinolines. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of certain enzymes that are involved in cell growth and division. It has also been found to reduce the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. This compound has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its potent antitumor and anti-inflammatory activity. This makes it a promising candidate for further research in these fields. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental models.

Future Directions

There are several future directions for research on 2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one. One of the most promising directions is to further investigate its antitumor activity in different types of cancer cells. Another direction is to explore its potential as an anti-inflammatory agent in various experimental models. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one involves the reaction of 4-chloroaniline, 4-methylbenzoyl chloride, and 2-phenyl-1,2,3,4-tetrahydroquinoline-5,8-dione in the presence of a catalyst. This reaction results in the formation of the desired product with a yield of around 70-80%.

Scientific Research Applications

2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has shown promising results in various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. This compound has also shown potential as an anti-inflammatory agent and has been found to reduce inflammation in experimental models.

properties

Product Name

2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one

Molecular Formula

C29H25ClN2O2

Molecular Weight

469 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C29H25ClN2O2/c1-18-10-12-20(13-11-18)28(34)27-25(19-14-16-21(30)17-15-19)26-23(8-5-9-24(26)33)32(29(27)31)22-6-3-2-4-7-22/h2-4,6-7,10-17,25H,5,8-9,31H2,1H3

InChI Key

JMIRXXXMDIHQKE-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3)C5=CC=CC=C5)N

SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3)C5=CC=CC=C5)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3)C5=CC=CC=C5)N

Origin of Product

United States

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